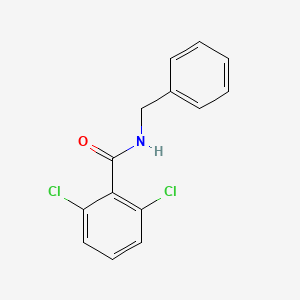

N-benzyl-2,6-dichlorobenzamide

Description

Contextualization within Benzamide (B126) Derivatives and Their Significance in Chemical Biology and Materials Science

N-benzyl-2,6-dichlorobenzamide belongs to the vast and versatile class of organic compounds known as benzamide derivatives. These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The benzamide scaffold is a privileged structure in medicinal chemistry and materials science due to its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution on both the phenyl ring and the amide nitrogen.

In the realm of chemical biology , benzamide derivatives have been extensively investigated for a wide array of biological activities. nih.gov They are known to interact with various biological targets, including enzymes and receptors, leading to potential therapeutic applications. nih.gov For instance, different substituted benzamides have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. nih.govontosight.ai A notable area of research is their role as enzyme inhibitors, such as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. Furthermore, certain benzamide derivatives act as glucokinase activators, showing potential for the treatment of type 2 diabetes. lookchem.com The ability to fine-tune the structure of benzamides allows for the optimization of their biological activity and selectivity. nih.gov

In materials science , the structural rigidity and potential for hydrogen bonding conferred by the benzamide group make these compounds valuable building blocks for the development of novel materials. They have been incorporated into polymers to enhance thermal stability and mechanical properties. The ordered arrangement of benzamide units can lead to the formation of liquid crystals and other organized supramolecular structures. Research is also exploring their potential in nanotechnology and as components in functional organic materials. ontosight.ai

Structural Features and Chemical Modifiability of the this compound Scaffold

The this compound scaffold possesses distinct structural features that make it a subject of scientific inquiry. The core of the molecule consists of a benzamide group where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions. This disubstitution pattern sterically hinders the rotation around the C-C bond connecting the phenyl ring to the carbonyl group, influencing the molecule's conformation. The amide nitrogen is substituted with a benzyl (B1604629) group, adding another aromatic ring and increasing the molecule's lipophilicity.

The chemical modifiability of this scaffold is considerable. The primary sites for modification include:

The Benzyl Group: The phenyl ring of the benzyl substituent can be functionalized with various electron-donating or electron-withdrawing groups to probe structure-activity relationships. The methylene (B1212753) bridge of the benzyl group can also be a point of modification.

The Dichlorophenyl Ring: While the 2,6-dichloro substitution is a defining feature, analogs with different halogen substitutions or other functional groups can be synthesized to study the electronic and steric effects on the molecule's properties.

The Amide Bond: The amide bond itself is a key feature for biological activity and intermolecular interactions. Its replacement with bioisosteres can lead to analogs with altered properties.

The synthesis of this compound and its analogs can be achieved through standard amide coupling reactions, typically by reacting 2,6-dichlorobenzoyl chloride with benzylamine (B48309) or its derivatives. ipinnovative.com This straightforward synthetic route allows for the generation of a library of related compounds for systematic investigation.

| Property | Value |

| Molecular Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.15 g/mol |

| Boiling Point | 424.3°C at 760 mmHg |

| Density | 1.306 g/cm³ |

| Physicochemical properties of N-benzyl-2,4-dichlorobenzamide, a closely related analog. chemsrc.com |

Rationale for Academic Investigation of this compound and Its Analogs

The academic investigation into this compound and its analogs is driven by several key factors. The parent compound, 2,6-dichlorobenzamide (B151250) (BAM), is a known and persistent metabolite of the herbicide dichlobenil (B1670455). nih.govebi.ac.uk This has spurred research into its environmental fate and biological effects.

The structural similarity of the 2,6-dichlorobenzamide core to known bioactive molecules provides a strong rationale for its exploration in medicinal chemistry. For example, the 2,6-dichlorobenzamide moiety is found in compounds designed as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer research. nih.govnih.gov The N-benzyl group is a common feature in many pharmacologically active compounds, often contributing to binding at hydrophobic pockets of target proteins.

The investigation of this compound and its analogs allows for a systematic exploration of structure-activity relationships (SAR). By synthesizing and testing a series of related compounds with modifications at the benzyl and dichlorophenyl rings, researchers can elucidate the key structural determinants for a desired biological activity. This information is invaluable for the rational design of more potent and selective molecules. For instance, studies on related benzamide derivatives have shown that the nature and position of substituents on the aromatic rings can significantly impact their inhibitory activity against specific biological targets. acs.orgresearchgate.net

| Compound | Target/Activity | Reference |

| Analogs of N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide | Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) inhibitors | acs.orgresearchgate.net |

| 4-amino-1H-pyrazole analogs with 2,6-dichlorobenzamide substituent | Covalent inhibitors of CDK14 | nih.gov |

| Pyrazole-based analogs with 2,6-dichlorobenzamide moiety | CDK2 inhibitors | nih.gov |

| Examples of research on analogs containing the dichlorobenzamide moiety. |

Structure

3D Structure

Properties

CAS No. |

394223-88-2 |

|---|---|

Molecular Formula |

C14H11Cl2NO |

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-benzyl-2,6-dichlorobenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)13(11)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

InChI Key |

JENWZSPUNSRLGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Iii. Structural Characterization and Supramolecular Chemistry of N Benzyl 2,6 Dichlorobenzamide Architectures

Crystallographic Investigations of Benzamide (B126) Derivatives and Relevance to N-Benzyl-2,6-dichlorobenzamide

Interactive Table: Representative Bond Lengths and Angles in Benzamide Derivatives.

| Parameter | Typical Value | Expected Range in this compound |

| C=O bond length | ~1.23 Å | 1.22 - 1.24 Å |

| C-N (amide) bond length | ~1.33 Å | 1.32 - 1.34 Å |

| C-Cl bond length | ~1.74 Å | 1.73 - 1.75 Å |

| N-C (benzyl) bond length | ~1.46 Å | 1.45 - 1.47 Å |

| C-N-C bond angle | ~122° | 120° - 124° |

| O=C-N bond angle | ~123° | 122° - 124° |

Note: These values are estimations based on related structures and may vary in the actual crystal structure of this compound.

The supramolecular assembly of benzamide derivatives is primarily directed by a network of intermolecular interactions. Hydrogen bonds, particularly the N-H···O interaction between amide groups, are a dominant feature, often leading to the formation of well-defined synthons, such as the R22(8) dimer motif. In the crystal structure of N'-(2,6-dichlorobenzylidene)-4-nitrobenzohydrazide, intermolecular N–H···O hydrogen bonds are observed, which help to stabilize the molecular packing. researchgate.net

In addition to classical hydrogen bonds, the presence of chlorine atoms in this compound introduces the possibility of halogen bonding. Halogen bonds (C-Cl···O and C-Cl···N) are directional interactions that can play a significant role in crystal engineering. The Hirshfeld surface analysis of (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one, a molecule with a dichlorinated benzylidene moiety, indicates that H⋯Cl/Cl⋯H interactions contribute significantly (20.6%) to the crystal packing. nih.gov

The principles of crystal engineering allow for the rational design of crystalline materials with desired properties by understanding and utilizing intermolecular interactions. In substituted benzamides, the substituent groups on the benzene (B151609) ring can be modified to tune the supramolecular assembly. For instance, the introduction of electron-withdrawing groups can influence the strength of hydrogen and halogen bonds.

The molecular packing in the crystal of this compound would likely involve layers or chains of molecules held together by N-H···O hydrogen bonds, with inter-layer interactions facilitated by halogen bonds and van der Waals forces. The bulky benzyl (B1604629) group and the ortho-chlorine atoms will impose steric constraints that influence the final packing arrangement.

Supramolecular Assembly and Self-Recognition

The ability of molecules to self-assemble into ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Benzamide derivatives are excellent candidates for studying these phenomena due to the directional nature of their hydrogen bonding capabilities.

Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining two or more different molecules in a single crystal lattice. Benzamides are frequently used as co-formers in the design of cocrystals due to their robust hydrogen bonding ability. The formation of cocrystals between salicylic (B10762653) acid and benzamide has been successfully predicted and achieved. biointerfaceresearch.com Similarly, investigations into cocrystals of benzamide with substituted benzoic acids have shown that the presence of electron-withdrawing groups on the benzoic acid strengthens the intermolecular acid-amide interaction. researchgate.net

For this compound, its potential to form cocrystals with various guest molecules could be explored. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, along with the potential for halogen bonding, makes it a versatile component for cocrystal design.

Interactive Table: Potential Cocrystal Formers with this compound.

| Co-former Type | Example | Potential Interaction |

| Carboxylic Acid | Benzoic Acid | N-H···O (acid), C=O···H-O (acid) |

| Amide | Isonicotinamide | N-H···O (amide), C=O···H-N (amide) |

| Phenol | 4-Hydroxyphenol | N-H···O (phenol), C=O···H-O (phenol) |

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Amide derivatives exhibit remarkable molecular recognition properties, often driven by hydrogen bonding and aromatic interactions. acs.org Synthetic amide oligomers have been shown to assemble into double-stranded zipper complexes in solution, demonstrating a high degree of self-recognition. acs.org

The amide group in this compound can participate in specific recognition events. The N-H and C=O groups provide the necessary directionality for forming stable complexes with complementary molecules. Understanding these recognition phenomena is crucial for applications in areas such as sensor technology and the design of functional materials.

Designing Supramolecular Constructs from Benzamide Building Blocks

The rational design of complex supramolecular architectures relies on the use of molecular building blocks that exhibit predictable and reliable intermolecular interactions. Benzamide derivatives, including this compound, serve as exemplary building blocks in supramolecular chemistry due to the robust and directional nature of the interactions involving the amide functional group. The strategic placement of additional functional groups on the benzamide scaffold allows for the fine-tuning of self-assembly processes, leading to the formation of well-defined, higher-order structures.

The primary driving force for the self-assembly of benzamide-based molecules is the formation of strong hydrogen bonds. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which facilitates the creation of highly stable and predictable supramolecular synthons. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In the context of supramolecular chemistry, it refers to the spatial arrangement of intermolecular interactions. For secondary amides like this compound, the most common and stable motif is the catemeric chain, formed through N-H···O=C hydrogen bonds.

The design process for supramolecular constructs using benzamide building blocks involves considering several key intermolecular forces:

Hydrogen Bonding: As the most influential interaction, the N-H···O=C hydrogen bond directs the primary assembly of the molecules. The ability to form these intermolecular hydrogen bonds is fundamental to the self-association process, and in some molecular systems, the absence of the amide moiety completely prevents self-assembly. nih.gov This interaction promotes a tighter packing of molecules in the solid state. acs.orgresearchgate.net

π-π Stacking: The aromatic rings present in this compound (both the benzyl and the dichlorophenyl groups) provide surfaces for π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for organizing the hydrogen-bonded chains or sheets into three-dimensional architectures. Stacking interactions are a consistent feature in the crystal structures of related chlorinated aromatic compounds. nih.gov

The predictability of these interactions allows for a hierarchical approach to crystal engineering. First, the strong hydrogen bonds organize the molecules into one- or two-dimensional motifs. Subsequently, weaker interactions, such as π-π stacking and C-H···π contacts, guide the assembly of these primary motifs into a final, stable three-dimensional crystal lattice. The specific architecture is thus a result of the interplay and energetic balance between these various non-covalent forces.

The table below outlines the key structural components of this compound and the predictable supramolecular synthons they are expected to form based on established principles of molecular self-assembly.

| Molecular Component | Functional Groups Involved | Expected Supramolecular Synthon | Primary Interaction Type |

| Amide Backbone | -C(=O)NH- | Amide Chain / Tape | N-H···O=C Hydrogen Bond |

| Dichlorophenyl Ring | 2,6-dichloro substituted benzene | Stacked Columns | π-π Stacking |

| Benzyl Ring | Benzyl group | Stacked Columns / Herringbone | π-π Stacking, C-H···π |

| Chlorine Substituents | -Cl | Halogen-mediated contacts | C-H···Cl, Cl···π |

Detailed analysis of the potential intermolecular interactions within a supramolecular construct of this compound reveals a complex network of forces responsible for its structural integrity. The following table provides a breakdown of these specific interactions and their role in the architecture.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Geometric Role |

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of 1D chains or tapes |

| π-π Stacking | Dichlorophenyl Ring | Dichlorophenyl Ring | Stabilization of 3D packing |

| π-π Stacking | Benzyl Ring | Benzyl / Dichlorophenyl Ring | Cross-linking of chains/tapes |

| C-H···π Interaction | Benzyl C-H | Dichlorophenyl Ring | Anchoring benzyl group conformation |

| C-H···O Interaction | Phenyl C-H | Amide C=O | Secondary stabilization of H-bond network |

| C-H···Cl Interaction | Phenyl C-H | Chlorine | Directional control of inter-chain packing |

By strategically modifying the benzamide scaffold, for instance, by altering the substitution pattern on the aromatic rings, chemists can systematically manipulate these non-covalent interactions to engineer crystalline materials with desired topologies and properties. The reliability of the amide···amide hydrogen-bonded synthon makes it a cornerstone of this molecular design strategy. acs.org

Iv. Theoretical and Computational Chemistry Studies on N Benzyl 2,6 Dichlorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to elucidate the fundamental properties of molecules like N-benzyl-2,6-dichlorobenzamide and its derivatives.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure of Dichlorobenzamide Analogs

The electronic structure of these molecules, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential, can be mapped. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive.

Prediction of Spectroscopic Properties (Vibrational and NMR)

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. chemrxiv.org These predicted spectra are invaluable for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C nuclei) can be calculated. These theoretical chemical shifts, when compared with experimental data, can help to confirm the proposed molecular structure and provide detailed information about the electronic environment of the atoms within the molecule.

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static molecular properties to the exploration of reaction dynamics and mechanisms.

Reaction Mechanism Studies on Benzamide (B126) Derivatives (e.g., C-H Activation)

Computational studies are pivotal in elucidating the mechanisms of chemical reactions involving benzamide derivatives. For example, the activation of C-H bonds, a reaction of significant interest in synthetic chemistry, can be modeled to understand the underlying energetic pathways. chemrxiv.org By mapping the potential energy surface of the reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states.

These studies can reveal the step-by-step process of the reaction, including the bond-breaking and bond-forming events. This level of detail is often difficult to obtain through experimental means alone.

Transition State Characterization and Selectivity Prediction

The characterization of transition states is a cornerstone of mechanistic computational chemistry. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. This information is vital for predicting the feasibility and rate of a reaction.

Furthermore, when a reaction can proceed through multiple pathways leading to different products, computational modeling can be used to predict the selectivity (e.g., regioselectivity or stereoselectivity). By comparing the activation energies of the different pathways, the kinetically favored product can be identified. For benzamide derivatives, this can be applied to predict the outcomes of various synthetic transformations. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational chemistry in the context of drug discovery and materials science. archivepp.comjppres.comresearchgate.netigi-global.comunair.ac.id QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be classified into several categories:

Electronic descriptors: such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: including molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: like the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: which are numerical representations of the molecular structure.

Once these descriptors are calculated for a set of molecules with known activities, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a QSAR model. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards more potent analogs.

Below is an interactive table showcasing typical descriptors that would be used in a QSAR study of benzamide derivatives.

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Partial Charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects solubility, membrane permeability, and binding. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and connectivity. |

These computational approaches provide a powerful framework for the systematic investigation of this compound and its derivatives, offering insights that are complementary to experimental studies and crucial for the rational design of new functional molecules.

Predictive Models for Biological Activities of Benzamide Analogs

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a series of compounds with their biological activity. wildlife-biodiversity.com While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on studies of analogous benzamide structures.

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These models can be used to predict the activity of new compounds, like this compound, by comparing their structural features to those of a training set of molecules with known activities.

Key Concepts in Predictive Modeling for Benzamide Analogs:

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. For a QSAR study on benzamide analogs, relevant descriptors could include:

Topological descriptors: Information about the connectivity of atoms.

Electronic descriptors: Distribution of charges and orbitals.

Hydrophobic descriptors: Lipophilicity, which influences how a molecule interacts with biological membranes.

Steric descriptors: Size and shape of the molecule.

Statistical Methods: Various statistical methods are used to build the QSAR equation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

Hypothetical QSAR Data for Benzamide Analogs

To illustrate, the following interactive table presents hypothetical data that could be used to build a QSAR model for a series of benzamide analogs, including this compound. The "Predicted Activity" would be calculated using the derived QSAR equation.

| Compound | LogP (Lipophilicity) | Electronic Effect (Hammett Constant) | Steric Parameter (Molar Refractivity) | Observed Activity (IC50, µM) | Predicted Activity (pIC50) |

| Benzamide | 1.02 | 0.00 | 29.8 | >1000 | 3.00 |

| N-Benzylbenzamide | 3.20 | 0.00 | 59.5 | 500 | 3.30 |

| 2,6-Dichlorobenzamide (B151250) | 1.85 | 0.46 | 39.4 | 250 | 3.60 |

| This compound | 4.03 | 0.46 | 69.1 | Unknown | (To be predicted) |

| N-(4-Chlorobenzyl)benzamide | 3.85 | 0.23 | 64.3 | 150 | 3.82 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental values.

By establishing a statistically significant correlation between the descriptors and the observed activity, a predictive model could estimate the biological activity of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

For instance, a series of novel N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors. nih.gov Molecular docking simulations in this study revealed that these compounds could bind to the colchicine (B1669291) binding site of tubulin. nih.gov This suggests that this compound, sharing the same core scaffold, might also interact with this important anticancer target.

Key Findings from Molecular Docking of Benzamide Analogs:

Binding Site: The specific amino acid residues that form the binding pocket and interact with the ligand.

Binding Energy: An estimation of the affinity of the ligand for the protein target. A more negative binding energy generally indicates a more stable complex.

Intermolecular Interactions: The types of non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Important for the binding of nonpolar regions of the ligand.

Pi-pi stacking: Interactions between aromatic rings.

In a hypothetical docking simulation of this compound with a protein target, the 2,6-dichloro-substituted phenyl ring could engage in hydrophobic interactions or halogen bonds with specific residues in the binding pocket. The benzyl (B1604629) group could also form hydrophobic and pi-pi stacking interactions. The amide linkage is a key hydrogen bond donor and acceptor, which would likely play a critical role in anchoring the molecule within the binding site.

Illustrative Molecular Docking Data for N-Benzylbenzamide Analogs against a Hypothetical Kinase Target

The following interactive table summarizes hypothetical docking results for a series of N-benzylbenzamide analogs, which could provide a basis for predicting the binding of this compound.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| N-Benzylbenzamide | Kinase X | -7.8 | Leu83, Val91, Phe145 | Amide NH with Asp144; Amide C=O with Lys33 |

| N-Benzyl-4-chlorobenzamide | Kinase X | -8.5 | Leu83, Val91, Phe145, Met142 | Amide NH with Asp144; Amide C=O with Lys33 |

| This compound | Kinase X | (To be predicted) | (To be predicted) | (To be predicted) |

| N-(4-Methoxybenzyl)benzamide | Kinase X | -8.2 | Leu83, Val91, Phe145, His120 | Amide NH with Asp144; Methoxy O with Ser80 |

| N-Benzyl-3,5-dinitrobenzamide | Kinase X | -9.1 | Leu83, Val91, Phe145, Arg75 | Amide NH with Asp144; Nitro O with Arg75 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental values.

Such computational studies are instrumental in rational drug design, allowing for the prioritization of compounds for synthesis and biological testing, and providing a deeper understanding of their potential mechanisms of action.

V. Advanced Analytical and Spectroscopic Characterization of N Benzyl 2,6 Dichlorobenzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For N-benzyl-2,6-dichlorobenzamide (C₁₄H₁₁Cl₂NO), the expected molecular weight is approximately 280.1 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at m/z 279 (M⁺), 281 (M+2)⁺, and 283 (M+4)⁺ in an approximate ratio of 9:6:1.

Key fragmentation pathways would likely involve the cleavage of the amide bond, which is one of the weakest bonds in the molecule. This would lead to two primary fragment ions:

The 2,6-dichlorobenzoyl cation: This fragment would produce a signal at m/z 173 (with an M+2 isotope peak at m/z 175), corresponding to the [C₇H₃Cl₂O]⁺ fragment. This is a common fragmentation for dichlorobenzoyl derivatives nist.gov.

The benzyl (B1604629) cation or tropylium (B1234903) ion: Cleavage can also lead to the formation of a fragment at m/z 91, corresponding to the [C₇H₇]⁺ ion, which is a very stable and common fragment for benzyl-containing compounds nih.gov.

Further fragmentation of the 2,6-dichlorobenzoyl cation could involve the loss of carbon monoxide (CO) to yield a dichlorophenyl cation at m/z 145.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Ion Structure | Notes |

|---|---|---|

| 279, 281, 283 | [C₁₄H₁₁Cl₂NO]⁺ | Molecular ion cluster showing the presence of two chlorine atoms. |

| 173, 175 | [C₇H₃Cl₂O]⁺ | 2,6-dichlorobenzoyl cation, formed by amide bond cleavage. |

| 145, 147 | [C₆H₃Cl₂]⁺ | Formed by loss of CO from the 2,6-dichlorobenzoyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group is expected just below 3000 cm⁻¹ repec.org.

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide repec.org.

N-H Bend (Amide II band): This band, resulting from N-H bending and C-N stretching, typically appears around 1540 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 800 cm⁻¹ theaic.org.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (-CH₂) |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| 1450-1600 | C=C Stretch | Aromatic Rings |

Other Spectroscopic Methods

Other analytical techniques can provide further structural information.

X-ray Crystallography: For a solid, crystalline sample, single-crystal X-ray diffraction provides the most definitive structural evidence. It can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Analysis of related structures, like N'-(2,6-dichlorobenzylidene)-4-nitrobenzohydrazide, demonstrates the utility of this method in confirming molecular conformation and packing in the solid state researchgate.net.

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the C-Cl and aromatic C-C bond vibrations. Studies on related molecules like 2,6-dichlorobenzyl alcohol have utilized Raman spectroscopy to assign these vibrational modes theaic.org.

Resonance Raman Spectroscopy for Structural Elucidation

While comprehensive research focusing specifically on the Resonance Raman (RR) spectroscopy of this compound is not extensively detailed in published literature, the principles of the technique allow for a clear projection of its utility in the structural elucidation of this molecule. RR spectroscopy is a powerful analytical method that can provide highly specific information about the vibrational modes of a molecule's chromophore—the part of the molecule that absorbs light.

The technique works by tuning the wavelength of the incident laser light to coincide with an electronic absorption band of the molecule. When this occurs, the vibrational modes coupled to that electronic transition experience a significant enhancement in their Raman scattering intensity, often by a factor of 10² to 10⁶. This selective enhancement allows for the detailed study of a specific part of a complex molecule, filtering out signals from non-absorbing regions.

For this compound, the primary chromophores are the dichlorinated benzene (B151609) ring and the benzyl group. By selectively exciting into the π-π* electronic transitions of these aromatic systems, one could gain detailed insight into their structure and electronic environment.

Key Areas of Structural Elucidation:

Amide Group Conformation: The vibrations of the amide linkage (C=O stretch, C-N stretch, N-H bend) are sensitive to their local environment and conformation. While not part of the primary aromatic chromophore, these modes can be enhanced if they are electronically coupled to the π-system of the 2,6-dichlorophenyl ring. RR spectroscopy could therefore probe the planarity and orientation of the amide group relative to this ring.

Aromatic Ring Vibrations: Tuning the laser to the absorption maximum of the 2,6-dichlorophenyl moiety would selectively enhance its characteristic ring stretching and deformation modes. This includes the C-Cl stretching vibrations, providing precise information about the electronic structure of this part of the molecule.

The selective nature of Resonance Raman spectroscopy makes it an invaluable tool for studying specific molecular sites, providing a level of detail that can be difficult to obtain with standard Raman or infrared spectroscopy where numerous vibrational modes can lead to congested spectra.

The following table illustrates the types of vibrational modes that would be expected to show significant enhancement in a hypothetical Resonance Raman experiment on this compound upon excitation into the electronic absorption band of the dichlorophenyl ring.

Table 1. Illustrative Resonance Raman Data for this compound This table is a hypothetical representation of expected data and is for illustrative purposes only.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Significance |

|---|---|---|

| Amide I (C=O stretch) | ~1670 - 1690 | Sensitive to hydrogen bonding and conformation of the amide linkage. |

| Phenyl Ring Stretch | ~1570 - 1590 | Corresponds to the C=C stretching within the dichlorinated aromatic ring. |

| Phenyl Ring Stretch | ~1430 - 1450 | Another key stretching mode of the dichlorinated ring system. |

| Amide III (C-N stretch / N-H bend) | ~1280 - 1310 | Provides information on the coupling between C-N and N-H vibrations. |

| C-Cl Stretch | ~780 - 830 | Directly probes the chloro-substituents on the phenyl ring. |

Vi. Non Clinical Biological Investigations and Mechanistic Insights of N Benzyl 2,6 Dichlorobenzamide Analogs

Antimicrobial and Disinfectant Activities (In Vitro Studies)

The benzamide (B126) scaffold, particularly derivatives of 2,6-dichlorobenzamide (B151250), has been a subject of investigation for its potential antimicrobial and disinfectant properties. ipinnovative.comctppc.org Research into these compounds is driven by the need for new agents to combat microbial growth on inanimate objects and in biological systems. ipinnovative.comctppc.org Amide derivatives of benzoic acids are recognized for a wide array of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com

Studies have explored the synthesis of various N-benzyl and other benzamide derivatives to evaluate their efficacy against pathogenic microbes. For instance, a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines were synthesized and tested against five types of pathogenic bacteria and three fungal strains. rsc.org The results indicated that the antimicrobial effect varied among the synthesized compounds. rsc.org Notably, several compounds in the series demonstrated high activity against bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 15.12 to 15.62 μg/mL. rsc.org

In another study, N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogs were synthesized and screened. japsonline.com Structure-activity relationship (SAR) analysis suggested that compounds featuring two chloro groups or four fluoro groups exhibited significant inhibition against pathogenic microbes. japsonline.com Similarly, research on benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives has yielded compounds with potent inhibitory activity, showing MIC values in the low µg/mL range against Staphylococcus aureus and Escherichia coli. mdpi.com One derivative, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, was particularly potent with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com

The synthesis of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides has also been undertaken to explore antibacterial and antifungal properties. researchgate.netnih.gov Selected compounds from this class were tested in vitro, with some showing notable activity against Bacillus subtilis and Mycobacterium chlorophenolicum. researchgate.netnih.gov These investigations underscore the potential of modifying the benzamide structure, including N-benzyl analogs, to develop new antimicrobial agents.

Interactive Data Table: Antimicrobial Activity of Benzamide Analogs

| Compound Class | Target Organism(s) | Activity (MIC) | Reference |

| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | Pathogenic Bacteria | 15.12 - 15.62 µg/mL | rsc.org |

| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | Candida strains | 62.5 - 125 µg/mL | rsc.org |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | S. aureus | 0.5 µg/mL | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | E. coli | 1 µg/mL | mdpi.com |

| Aminoguanidine hydrazone derivatives | S. aureus & E. coli | 4 µg/mL | mdpi.com |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides | B. subtilis | 12.5 - 50 µg/mL | nih.gov |

Enzyme Inhibition Studies (Cell-Free and Cellular Assays, Non-Clinical)

Benzamide derivatives have been identified as a significant class of histone deacetylase (HDAC) inhibitors, which are important targets in anticancer research. nih.govresearchgate.net These compounds can interact with the zinc ion at the active site of HDACs, leading to conformational changes and inhibition of the enzyme. researchgate.net A notable example is MS-275 (Entinostat), a benzamide derivative that inhibits HDACs and shows significant antitumor activity. acs.orgnih.gov

Research into novel benzamide-based structures has aimed to elucidate key structural features required for HDAC inhibition. nih.govtandfonline.com Studies on newly synthesized benzamide derivatives have shown that a 2'-amino or hydroxy group on the benzanilide (B160483) moiety is crucial for inhibitory activity. acs.org The inhibitory concentrations (IC50) for active compounds in one study were in the range of 2–50 μM. acs.org Further investigations have indicated that for certain benzamide derivatives, a shorter molecular length correlates with stronger HDAC inhibition. nih.govtandfonline.com For instance, compound 7j in one study was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65, 0.78, and 1.70 μM, respectively, which were slightly more potent than the reference drug Entinostat. nih.gov

The development of benzamide-containing HDAC inhibitors is an active area of research, with a focus on creating more effective candidates for cancer therapy by regulating gene expression, inducing cell-cycle arrest, and promoting apoptosis. researchgate.net

Interactive Data Table: HDAC Inhibition by Benzamide Derivatives

| Compound | Target HDAC | IC50 Value (µM) | Reference |

| MS-275 (Entinostat) | Partially purified HDAC | 4.8 | acs.org |

| Compound 7j | HDAC1 | 0.65 | nih.gov |

| Compound 7j | HDAC2 | 0.78 | nih.gov |

| Compound 7j | HDAC3 | 1.70 | nih.gov |

| Entinostat (Reference) | HDAC1 | 0.93 | nih.gov |

| Entinostat (Reference) | HDAC2 | 0.95 | nih.gov |

| Entinostat (Reference) | HDAC3 | 1.8 | nih.gov |

Benzamide derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of cholinergic neurotransmission. nih.govproquest.com A study involving 18 new benzamide, nicotinamide, and cinnamamide (B152044) derivatives found that their IC50 values for AChE inhibition ranged from 10.66 to 83.03 nM, and for BuChE, from 32.74 to 66.68 nM. nih.govproquest.com

Structure-activity relationship studies have shown that the substitution pattern on the benzamide scaffold significantly influences inhibitory activity and selectivity. nih.gov For example, a series of N-benzyl benzamide derivatives were reported as highly selective, sub-nanomolar inhibitors of BuChE. acs.org In a different study, 2-Hydroxy-N-phenylbenzamides moderately inhibited AChE with IC50 values between 33.1 and 85.8 µM. researchgate.net Research on benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain revealed that one compound, 7a, had the most potent AChE inhibitory activity (IC50: 2.49 ± 0.19 μM) with high selectivity over BuChE. nih.gov Molecular docking studies suggested this compound binds to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

Targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a key strategy in cancer treatment. nih.gov Benzamide and related heterocyclic scaffolds have been extensively explored as kinase inhibitors. researchgate.net A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed as dual-target inhibitors of EGFR/HER-2. nih.gov Kinase assays confirmed their ability to selectively inhibit the activity of both enzymes. nih.gov

Similarly, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and their thiourea (B124793) analogs have been investigated as potential EGFR and HER-2 kinase inhibitors. researchgate.net One thiourea compound, 7b, demonstrated significant inhibitory activity with an IC50 of 0.08 µM for EGFR and 0.35 µM for HER-2. researchgate.net Benzamide-substituted chalcone (B49325) derivatives have also been evaluated, showing moderate activity against EGFR kinase. benthamdirect.com

The 2,6-dichlorobenzamide moiety has been incorporated into inhibitors of other kinases as well. AT-7519, a pyrazole (B372694) derivative containing this moiety, was identified as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor with an IC50 of 47 nM. researchgate.net Its binding mechanism involves the 2,6-dichlorobenzamide group engaging in hydrophobic interactions within the ATP binding site. researchgate.netnih.gov Analogs of this compound have been synthesized to improve selectivity and potency against related kinases like CDK14. nih.gov

Interactive Data Table: Kinase Inhibition by Benzamide Analogs

| Compound | Target Kinase(s) | IC50 Value (µM) | Reference |

| Thiourea 7b | EGFR | 0.08 | researchgate.net |

| Thiourea 7b | HER-2 | 0.35 | researchgate.net |

| Compound 12 | EGFR | 0.06 | researchgate.net |

| Compound 12 | HER-2 | 0.30 | researchgate.net |

| AT-7519 | CDK2 | 0.047 | researchgate.net |

| Benzimidazole (B57391) 10h | BRAF-WT | 1.72 | nih.gov |

| Benzimidazole 10h | BRAF-V600E | 2.76 | nih.gov |

Anticancer Activity Research (In Vitro Cell Line Studies, Non-Clinical)

The investigation of N-benzyl-2,6-dichlorobenzamide analogs and related benzamide structures has revealed significant antiproliferative activity across a variety of human tumor cell lines in vitro. nih.gov The anticancer effects of these compounds are often linked to their ability to inhibit key cellular enzymes like HDACs and protein kinases. researchgate.net

A series of novel N-benzyl aplysinopsin analogs were evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. nih.gov Compound 3i from this series exhibited potent growth inhibition against melanoma UACC-257 (GI50 = 13.3 nM) and ovarian OVCAR-8 (GI50 = 19.5 nM) cancer cells. nih.gov Another analog, 3a, showed broad activity, with GI50 values ranging from 0.30 to 6 µM against 98% of the cell lines tested. nih.gov

Benzamide-based HDAC inhibitors have demonstrated antiproliferative activity in breast cancer cell lines such as MCF-7 and T47D. nih.govtandfonline.com The results often show a correlation between HDAC inhibition and the suppression of cancer cell growth. tandfonline.com Similarly, dual EGFR/HER-2 inhibitors based on the benzamide scaffold have shown excellent anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), while having a weaker effect on healthy cells. nih.gov

Other related structures have also shown promise. Benzo[g]quinazolin benzenesulfonamide (B165840) derivatives displayed high activity towards the A549 lung cancer cell line, with IC50 values ranging from 0.12 to 8.70 μM. researchgate.net N-alkyl nitroimidazoles have shown cytotoxic activity against breast (MDA-MB-231) and lung (A549) tumor cells, with a lethal concentration (LC50) as low as 16.7 µM in MDA-MB-231 cells. openmedicinalchemistryjournal.com The broad spectrum of activity seen in these non-clinical, in vitro studies highlights the potential of the benzamide and N-benzyl motifs in the development of new anticancer agents.

Insecticidal and Antifungal Activity Investigations (Non-Clinical)

In addition to antimicrobial and anticancer research, benzamide derivatives have been investigated for their potential as insecticidal and antifungal agents for agricultural applications. nanobioletters.com The fungicidal activity of carboxamides is often attributed to their ability to inhibit the enzyme succinate (B1194679) dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi. nih.gov

In a study focused on developing new fungicides, a series of ester compounds were designed based on a highly active 3,5-dichlorobenzyl alcohol fragment. nih.gov One resulting compound exhibited remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani, with EC50 values of 6.60 and 1.61 mg/L, respectively. These values were comparable to the commercial fungicide boscalid. nih.gov Further mechanistic studies confirmed that this compound, like boscalid, acts by inhibiting SDH. nih.gov

The general class of amides has been noted for potential insecticidal properties. nanobioletters.com Research into N-benzyl and related benzamide structures has also revealed antifungal activity against human pathogens. For example, some N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines showed promising activity against three Candida strains with MIC values between 62.5 and 125 μg mL−1. rsc.org Similarly, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides were synthesized and evaluated for their antifungal properties, with some compounds showing activity against Mycobacterium chlorophenolicum. nih.gov These findings suggest that the N-benzyl-dichlorobenzamide scaffold and its analogs are versatile structures with potential applications in controlling both plant and human fungal pathogens.

Development as Chemical Biology Probes and Biosensors

The development of small molecules as chemical probes and biosensors is a crucial area of chemical biology, enabling the study of biological processes in real-time and within living systems nih.gov. A chemical probe is a selective small-molecule modulator of a protein's function that allows for the investigation of its molecular target in biochemical, cell-based, or animal studies. An ideal chemical probe exhibits high potency, selectivity, and a well-defined mechanism of action.

An exemplary development in this area involving a complex N-benzyl acetamide (B32628) analog is the creation of a fluorescent probe for the peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (18 kDa). PBR is primarily located on the outer mitochondrial membrane and is overexpressed in various pathological states, including neuroinflammation, glioma, and Alzheimer's disease, making it an important biomarker nih.gov.

Researchers have synthesized a novel fluorescent probe, N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] nih.govnih.govnih.govoxadiazol-4-ylamino)hexyl)acetamide, by conjugating a high-affinity PBR ligand from the imidazopyridine class with a 7-nitrobenzofurazan (NBD) fluorophore nih.gov. The design of this probe involved linking the pharmacophore responsible for PBR binding to the fluorescent reporter via a hexyl linker.

The utility of this compound as a chemical biology probe was demonstrated through its ability to effectively stain live Ra2 microglial cells, which are known to express PBR nih.gov. Furthermore, in vivo studies in animal models showed that this fluorescent probe could penetrate the liver parenchyma after carotid artery injection, indicating its potential for in vivo imaging applications nih.gov. The development of such probes allows for the visualization of PBR expression and localization, providing valuable tools for studying the roles of this receptor in health and disease.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-benzyl-2,6-dichlorobenzamide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox to minimize inhalation risks. Post-experiment waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the benzamide backbone.

- FT-IR to identify characteristic amide (C=O stretch ~1650–1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Single-crystal X-ray diffraction for absolute stereochemical confirmation, referencing crystallographic data from analogous dichlorobenzamides (e.g., bond angles and torsion angles) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Test solvent polarity gradients using ethanol/water mixtures or dichloromethane/hexane. Monitor solubility via hot filtration and cooling rates to achieve high-purity crystals. Avoid DMSO due to potential amide hydrolysis .

Advanced Research Questions

Q. How can molecular docking elucidate the antifungal mechanism of this compound?

- Methodological Answer : Target enzymes like lanosterol 14α-demethylase (CYP51) or Glucosamine-6-Phosphate Synthase using AutoDock Vina. Prepare the ligand (this compound) by optimizing its 3D structure with Gaussian (DFT-B3LYP/6-31G*). Dock into active sites (PDB: 1EA1 for CYP51) and analyze binding affinities (ΔG) and hydrogen-bonding interactions. Validate with in vitro MIC assays against C. albicans .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response analysis : Perform FRAP (Ferric Reducing Antioxidant Power) and DPPH assays at concentrations from 10–1000 µg/mL to identify threshold effects.

- Cell-line specificity : Test cytotoxicity on non-cancerous (e.g., HEK293) vs. cancerous (e.g., HeLa) lines using MTT assays.

- Mechanistic overlap : Assess ROS scavenging (antioxidant) vs. apoptosis induction (cytotoxic) via flow cytometry with Annexin V/PI staining .

Q. What strategies improve the synthetic yield of this compound under Friedel-Crafts conditions?

- Methodological Answer :

- Catalyst optimization : Compare Lewis acids (AlCl₃ vs. FeCl₃) at 0–5 mol% to minimize side reactions.

- Solvent selection : Use anhydrous dichloroethane (DCE) to stabilize acyl intermediates.

- Stoichiometry control : Maintain a 1:1.2 molar ratio of 2,6-dichlorobenzoyl chloride to benzylamine to drive completion. Monitor via TLC (hexane:EtOAc 7:3) .

Methodological Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the para-position of the benzyl group (e.g., -NO₂, -OCH₃) or halogens at alternate positions (e.g., 3,5-dichloro).

- Bioactivity profiling : Compare MIC (antifungal), IC₅₀ (cytotoxicity), and FRAP values.

- Computational modeling : Use QSAR with descriptors like LogP, polar surface area, and HOMO-LUMO gaps to predict activity trends .

Q. What analytical methods are suitable for detecting degradation products of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.